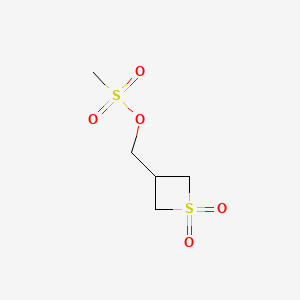
(1,1-Dioxothietan-3-yl)methyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1-Dioxothietan-3-yl)methyl methanesulfonate is an organosulfur compound characterized by the presence of a dioxothietane ring and a methanesulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dioxothietan-3-yl)methyl methanesulfonate typically involves the reaction of a suitable precursor with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(1,1-Dioxothietan-3-yl)methyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1,1-Dioxothietan-3-yl)methyl methanesulfonate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the role of sulfur-containing groups in biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and materials with unique properties. Its reactivity and versatility make it valuable for various industrial applications.
Mécanisme D'action
The mechanism of action of (1,1-Dioxothietan-3-yl)methyl methanesulfonate involves its interaction with molecular targets through its reactive functional groups. The dioxothietane ring and methanesulfonate group can participate in various chemical reactions, leading to the modification of target molecules. These interactions can affect molecular pathways and biological processes, contributing to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1,1-Dioxothiolan-3-yl)methyl methanesulfonate: Similar structure but with a five-membered ring.
(1,1-Dioxothiolan-3-yl)-dithiocarbamate: Contains a dithiocarbamate group instead of a methanesulfonate group.
Uniqueness
(1,1-Dioxothietan-3-yl)methyl methanesulfonate is unique due to its four-membered dioxothietane ring, which imparts distinct chemical properties and reactivity compared to similar compounds with different ring sizes or functional groups. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C5H10O5S2 |
|---|---|
Poids moléculaire |
214.3 g/mol |
Nom IUPAC |
(1,1-dioxothietan-3-yl)methyl methanesulfonate |
InChI |
InChI=1S/C5H10O5S2/c1-11(6,7)10-2-5-3-12(8,9)4-5/h5H,2-4H2,1H3 |
Clé InChI |
SOPCJUBYUYYTBA-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCC1CS(=O)(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


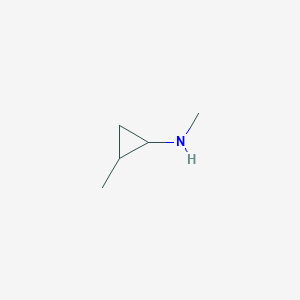

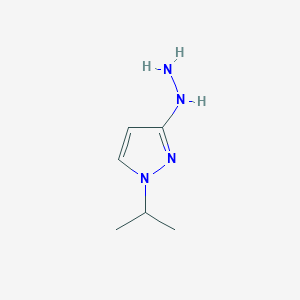
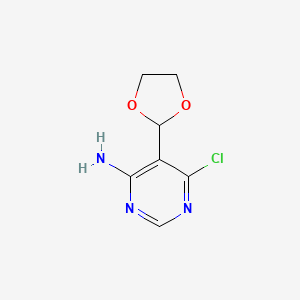
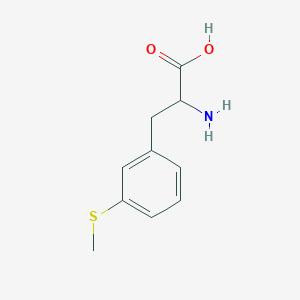
![1-Azaspiro[3.3]heptane-6-carboxamide,trifluoroaceticacid](/img/structure/B13561745.png)
![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13561767.png)
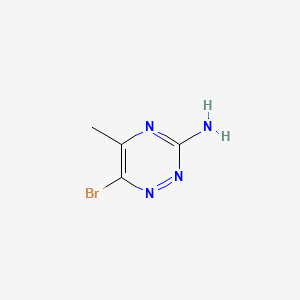
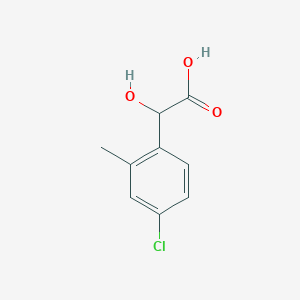
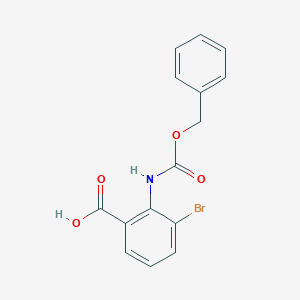
![Tert-butyl9,9-difluoro-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B13561796.png)
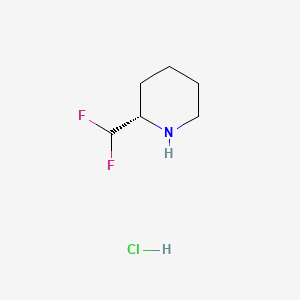
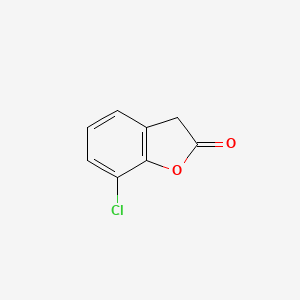
![3-Phenylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13561814.png)
